(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl-
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Overview
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the benzopyran moiety. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including its role as an anxiolytic, anticonvulsant, or sedative agent. Its ability to interact with specific receptors in the central nervous system makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- involves its interaction with molecular targets such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its therapeutic effects. The pathways involved include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used as an anticonvulsant and for panic disorders.
Uniqueness
What sets (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-6-ethyl-1-methyl- apart from these compounds is its fused benzopyran structure, which may confer unique pharmacokinetic and pharmacodynamic properties. This structural difference can lead to variations in its efficacy, potency, and side effect profile.
Properties
CAS No. |
112059-03-7 |
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Molecular Formula |
C19H15ClN2O2 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-chloro-6-ethyl-1-methylchromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C19H15ClN2O2/c1-3-22-15-7-5-4-6-14(15)21-10-12-18(23)17-11(2)13(20)8-9-16(17)24-19(12)22/h4-10H,3H2,1-2H3 |
InChI Key |
UAVCUSDDPGXILI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=CC3=C1OC4=C(C3=O)C(=C(C=C4)Cl)C |
Origin of Product |
United States |
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